Adenosine dialdehyde Adenosine dialdehyde Adenosine dialdehyde is an irreversible inhibitor of S-adenosylhomocysteine (SAH;) hydrolase (IC50 = 40 nM), blocking the conversion of SAH to homocysteine and adenosine. This reduces the amount of homocysteine that can be converted to methionine and, subsequently, S-adenosylmethionine, a substrate of methyltransferases. In this way, adenosine dialdehyde indirectly inhibits cellular methyltransferase activity.

Brand Name: Vulcanchem
CAS No.: 34240-05-6
VCID: VC0005384
InChI: InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13)
SMILES: C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N
Molecular Formula: C10H11N5O4
Molecular Weight: 265.23 g/mol

Adenosine dialdehyde

CAS No.: 34240-05-6

Cat. No.: VC0005384

Molecular Formula: C10H11N5O4

Molecular Weight: 265.23 g/mol

* For research use only. Not for human or veterinary use.

Adenosine dialdehyde - 34240-05-6

CAS No. 34240-05-6
Molecular Formula C10H11N5O4
Molecular Weight 265.23 g/mol
IUPAC Name 2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal
Standard InChI InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13)
Standard InChI Key ILMNSCQOSGKTNZ-UHFFFAOYSA-N
SMILES C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N
Appearance Assay:≥95%A crystalline solid

Chemical and Structural Properties of Adenosine Dialdehyde

Molecular Characteristics

Adenosine dialdehyde is derived from adenosine through periodate oxidation, which introduces aldehyde groups at the 2' and 3' positions of the ribose moiety . This structural modification is pivotal to its biological activity, enabling interactions with enzymes involved in methylation and nucleic acid metabolism. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC10H11N5O4\text{C}_{10}\text{H}_{11}\text{N}_{5}\text{O}_{4}
Molecular Weight265.23 g/mol
CAS Number34240-05-6
Solubility in DMSO19 mg/mL (71.63 mM)
Solubility in WaterInsoluble
SMILES NotationC1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N

The compound’s insolubility in aqueous solutions necessitates the use of dimethyl sulfoxide (DMSO) for in vitro applications . Its stability under storage conditions (-20°C for 3 years in powder form) ensures practicality in laboratory settings .

Structural Implications for Function

The aldehyde groups in AdOx facilitate covalent interactions with nucleophilic residues in target enzymes, particularly SAHH. This interaction disrupts the enzyme’s ability to hydrolyze S-adenosylhomocysteine (AdoHcy), leading to intracellular accumulation of AdoHcy—a potent feedback inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases . This mechanism underpins AdOx’s role in modulating epigenetic marks, such as histone methylation, and its broader effects on cellular differentiation and apoptosis.

Mechanisms of Action: Methylation Inhibition and Epigenetic Modulation

Inhibition of S-Adenosylhomocysteine Hydrolase

AdOx exerts its primary effect by irreversibly inhibiting SAHH, an enzyme responsible for cleaving AdoHcy into adenosine and homocysteine . The resultant accumulation of AdoHcy competitively inhibits methyltransferases that rely on AdoMet as a methyl donor. This disruption affects multiple cellular processes:

  • Histone Methylation: AdOx reduces monomethylation and dimethylation of histone H3 at lysine 9 (H3K9me1/me2), as demonstrated in prostate cancer cells .

  • Protein Arginine Methylation: Methylarginine-specific antibodies reveal decreased methylarginine levels in AdOx-treated cells, though stable methylation marks persist .

  • DNA Methylation: Indirect effects on DNA methyltransferases may alter gene silencing patterns, though this requires further investigation.

Downstream Cellular Effects

The inhibition of methyltransferases triggers a cascade of phenotypic changes:

  • Cell Cycle Arrest: In HTLV-1-transformed lymphocytes, AdOx induces G2/M phase arrest and apoptosis, linked to stabilization of IκBα and suppression of NF-κB signaling .

  • Differentiation Induction: AdOx promotes differentiation of HL-60 promyelocytic cells into granulocytes, an effect reversed by homocysteine supplementation .

  • Anti-Invasive Effects: By suppressing matrix metalloproteinase-9 (MMP-9) expression, AdOx inhibits invasion in breast cancer (MDA-MB-231) and glioblastoma (U87) cell lines .

Therapeutic Applications in Oncology

Prostate Cancer

AdOx exhibits promising activity against prostate cancer, including castration-resistant variants. Key findings include:

  • Androgen Receptor (AR) Suppression: In LNCaP and PC-3 cells, AdOx reduces AR expression by 60–80%, correlating with decreased H3K9 methylation at the AR promoter .

  • In Vivo Efficacy: Mouse xenograft models show 70% reduction in tumor volume after AdOx treatment (20 mg/kg/day), with no significant hematological toxicity .

  • Synergy with Androgen Deprivation: Combined use with anti-androgens may enhance therapeutic outcomes, though clinical trials are pending.

Hematological Malignancies

  • Leukemia: AdOx prolongs survival in L1210 leukemia-bearing mice by 40% via inhibition of DNA replication .

  • Lymphoma: In HTLV-1-associated lymphomas, AdOx reactivates p53 and induces apoptosis through NF-κB pathway inhibition .

Solid Tumors

  • Breast Cancer: AdOx reduces MMP-9-mediated invasion by 50% in MDA-MB-231 cells, independent of estrogen receptor status .

  • Neuroblastoma: Steady-state infusion inhibits murine neuroblastoma growth without suppressing hematopoiesis .

In Vitro and In Vivo Pharmacological Profiles

In Vitro Activity

Cell LineEffectConcentrationOutcomeSource
HeLaMethyl-accepting protein accumulation10–40 μMInhibition of SAHH
HL-60Granulocytic differentiation5–20 μMG1 arrest, CD11b expression ↑
LNCaP (Prostate)AR suppression, cytotoxicity20 μMIC₅₀ = 40 nM
MDA-MB-231 (Breast)MMP-9 downregulation, invasion inhibition10 μMMatrigel invasion reduced by 50%

In Vivo Efficacy

ModelDosageOutcomeSource
Murine Neuroblastoma20 mg/kg/day (i.p.)Tumor growth inhibition (70%), survival ↑
Prostate Xenograft20 mg/kg/day (i.p.)Tumor volume ↓ 70% at 4 weeks
L1210 Leukemia20 mg/kg/day (i.p.)Survival ↑ 40%

Challenges and Future Directions

While AdOx demonstrates broad anti-neoplastic activity, several challenges warrant attention:

  • Solubility Limitations: Poor aqueous solubility complicates formulation for intravenous delivery .

  • Off-Target Effects: Chronic use may perturb methylation-dependent processes in normal cells, necessitating targeted delivery systems.

  • Combination Therapies: Synergy with DNA-demethylating agents (e.g., azacitidine) or histone deacetylase inhibitors remains unexplored.

Future research should prioritize pharmacokinetic optimization and clinical validation, particularly in castration-resistant prostate cancer and invasive solid tumors.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator